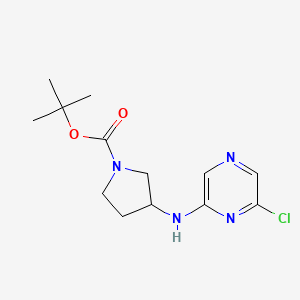

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 It is a heterocyclic compound that contains a pyrazine ring substituted with a chlorine atom and an amino group, linked to a pyrrolidine ring through a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyrazine-2-amine with tert-butyl 3-aminopyrrolidine-1-carboxylate under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position of the pyrazine ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols.

| Reaction Parameters | Details |

|---|---|

| Nucleophile | Primary/secondary amines (e.g., methylamine, aniline) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Catalyst/Base | Triethylamine or DBU |

| Temperature | 60–100°C |

| Product | 6-Substituted pyrazine derivatives (e.g., amino- or thioether-functionalized variants) |

This reaction is critical for generating analogs with modified biological activity, particularly in drug discovery contexts .

Reductive Amination and Hydrogenolysis

The tert-butyl carboxylate group can be selectively removed under acidic or reductive conditions to unmask the pyrrolidine amine, enabling further functionalization.

Cross-Coupling Reactions

The chloropyrazine moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki-Miyaura Coupling

| Component | Role |

|---|---|

| Boronic Acid | Aryl or heteroaryl boronic acids (e.g., phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or NaHCO₃ |

| Solvent | Toluene/ethanol (1:1) or DME |

| Product | Biaryl or heterobiaryl pyrazine derivatives |

This method is pivotal for introducing aromatic diversity into the molecule .

Cycloaddition Reactions

The amino-pyrrolidine group can engage in cycloaddition reactions to form fused heterocycles.

Functional Group Interconversion

The amino group on the pyrrolidine ring undergoes standard amine reactions:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Preliminary studies suggest that tert-butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate may exhibit antimicrobial properties due to the presence of the chloropyrazine group. Similar compounds have demonstrated significant antibacterial and antifungal activities. Research is ongoing to quantify these effects and elucidate the underlying mechanisms.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design, where enzyme inhibitors are crucial for therapeutic interventions in diseases such as cancer and infections.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells under oxidative stress conditions suggests potential applications in neuropharmacology.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several derivatives of chloropyrazine compounds, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

- Neuroprotective Effects : In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative disorders. Further research is needed to explore its mechanisms of action and efficacy in vivo.

- Enzyme Interaction Studies : Research examining the interaction of this compound with specific enzymes involved in metabolic pathways revealed promising results, indicating that it could serve as a lead compound for developing new enzyme inhibitors.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 3-((6-chloropyrazin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate

- tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazine ring and the presence of a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a synthetic compound with the molecular formula C₁₃H₁₉ClN₄O₂ and a molecular weight of 298.77 g/mol. Its unique structural features, including a tert-butyl group and a 6-chloropyrazin-2-yl amino moiety, suggest potential biological activity that warrants investigation, particularly in medicinal chemistry contexts.

Structural Characteristics

The compound's structure can be broken down into several key components:

- tert-butyl Group : Known for enhancing lipophilicity, which can influence the compound's absorption and distribution in biological systems.

- Chloropyrazine Moiety : This nitrogen-containing heterocycle may interact with various biological targets, potentially leading to diverse pharmacological effects.

- Pyrrolidine Ring : This five-membered ring structure is often associated with various biological activities, including neuroactivity and anti-inflammatory properties.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several potential areas of interest:

Antimicrobial Activity

The presence of the chloropyrazine group suggests that this compound may exhibit antimicrobial properties. Compounds with similar structures have been reported to possess significant antibacterial and antifungal activities. Further studies are needed to quantify these effects and identify specific mechanisms of action.

Anti-inflammatory Properties

Certain pyrrolidine derivatives have demonstrated anti-inflammatory effects in various models. For example, compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | Cyclopropane instead of chloropyrazine | Varies in pharmacological profile |

| Tert-butyl 3-(pyridin-3-amino)pyrrolidine-1-carboxylate | Pyridine ring | Different electronic properties affecting reactivity |

| Tert-butyl 3-(5-fluoropyrimidin-2-amino)pyrrolidine-1-carboxylate | Fluorinated pyrimidine | Enhanced lipophilicity may alter bioavailability |

This table illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the importance of structure-function relationships in drug design.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.

- Mechanistic Studies : Understanding the underlying mechanisms through which this compound exerts its biological effects.

- Structure Optimization : Exploring modifications to enhance potency and selectivity against specific biological targets.

Eigenschaften

IUPAC Name |

tert-butyl 3-[(6-chloropyrazin-2-yl)amino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-9(8-18)16-11-7-15-6-10(14)17-11/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBLJJKOAKPNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CN=CC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.